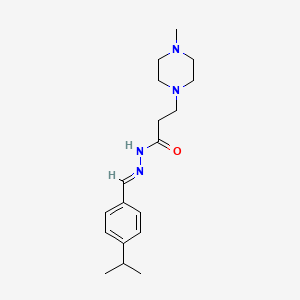
N-(3,4-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, including piperazine derivatives and benzylpiperazine derivatives, typically involves multi-step chemical processes. For example, microwave-assisted synthesis has been employed for creating compounds with similar structural elements, demonstrating the efficiency and efficacy of such methods in generating target molecules rapidly and with high yield (Williams et al., 2010). Moreover, novel synthetic routes have been explored for piperazine derivatives containing naphthyl moieties, showcasing the versatility of synthesis methods in accommodating complex molecular designs (Periasamy et al., 2019).
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, FT-Raman, UV, and NMR have been applied to analyze the molecular structure of piperazine derivatives. These methods provide detailed information on the molecular geometry, bond lengths, angles, and the electronic environment within the molecules, aiding in the understanding of their chemical behavior and reactivity (Subashini & Periandy, 2017).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution and aromatic electrophilic substitution, reflecting their versatile chemical properties. The presence of functional groups such as methoxy and benzylidene influences their reactivity patterns. These compounds also exhibit interesting photophysical properties due to their molecular structure, relevant in material science and photophysics research (Verma & Singh, 2015).
Physical Properties Analysis
The physical properties of piperazine derivatives, including their crystalline structure, polymorphism, and solubility, are crucial for their application in various domains. Studies on similar compounds have shown that slow evaporation and diffusion methods can yield different polymorphic forms, which may have distinct physical and chemical properties (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of N-(3,4-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine and related compounds, such as their reactivity, stability, and interaction with various chemical reagents, are influenced by their molecular structure. For instance, the electronic effects of substituents like methoxy groups and the structural configuration of the piperazine ring significantly affect their chemical behavior and potential as functional materials or bioactive molecules (Grunder-Klotz & Ehrhardt, 1991).
Propiedades
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-28-23-11-10-19(16-24(23)29-2)17-25-27-14-12-26(13-15-27)18-21-8-5-7-20-6-3-4-9-22(20)21/h3-11,16-17H,12-15,18H2,1-2H3/b25-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFWNULZUVGPGS-KOEQRZSOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-1-piperidinesulfonamide](/img/structure/B5606915.png)
![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5606917.png)
![4-(4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5606922.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-1-[2-(1-piperazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide hydrochloride](/img/structure/B5606927.png)
![N-(4-methoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5606933.png)
![2-{3-[1-(dimethylamino)ethyl]phenyl}isonicotinamide](/img/structure/B5606945.png)




![N-1,3-benzodioxol-5-yl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5606984.png)
![5-methyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5606993.png)
![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5607000.png)
![6-[4-(1H-indol-3-ylacetyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5607012.png)